molecular formula C11H16ClN3O2 B1431793 6-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid dihydrochloride CAS No. 1423035-04-4

6-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid dihydrochloride

Cat. No.: B1431793
CAS No.: 1423035-04-4
M. Wt: 257.72 g/mol
InChI Key: SZNVEZUMIATHJG-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 6-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid dihydrochloride involves several steps. One common method includes the reaction of 6-chloronicotinic acid with 4-methylpiperazine under specific conditions to form the desired product . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

6-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

6-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid dihydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and protein binding.

Mechanism of Action

The mechanism of action of 6-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

6-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid dihydrochloride can be compared with other similar compounds, such as:

Biological Activity

6-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid dihydrochloride (CAS No. 1423035-04-4) is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula: C11H17Cl2N3O2
  • Molecular Weight: 294.18 g/mol
  • IUPAC Name: 6-(4-methylpiperazin-1-yl)pyridine-2-carboxylic acid; hydrochloride
  • SMILES Notation: CN1CCN(CC1)C2=CC=CC(=N2)C(=O)O.Cl.Cl

The primary mechanism of action for this compound involves its inhibition of protein kinases, particularly casein kinase 2 (CK2). This compound binds to the ATP-binding site of CK2, thus preventing substrate phosphorylation, which is crucial for various cellular processes including cell proliferation and survival.

Enzymatic Inhibition

Research indicates that this compound exhibits potent inhibitory activity against CK2, with implications for cancer therapy. The inhibition of CK2 has been linked to reduced cell growth in various cancer cell lines, suggesting potential applications in oncology.

Antiproliferative Effects

In vitro studies have demonstrated that this compound can significantly inhibit the proliferation of several cancer cell lines. For instance, it has shown an IC50 value indicating effective inhibition in specific cancer models, although precise values vary across studies.

Case Studies and Experimental Data

A study focused on the structure-activity relationship (SAR) of similar compounds highlighted that modifications in the piperazine moiety could enhance biological activity. The presence of specific substituents on the pyridine ring can also influence the potency against cancer cells .

CompoundTarget EnzymeIC50 Value (nM)Reference
This compoundCK2<100
Similar Compound AFGFR1<50
Similar Compound BAurora Kinase<200

Applications in Drug Discovery

The compound serves as a versatile scaffold in drug discovery, particularly for developing new inhibitors targeting various kinases involved in cancer progression. Its ability to modulate enzyme activity makes it a candidate for further development in therapeutic applications.

Properties

CAS No.

1423035-04-4

Molecular Formula

C11H16ClN3O2

Molecular Weight

257.72 g/mol

IUPAC Name

6-(4-methylpiperazin-1-yl)pyridine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C11H15N3O2.ClH/c1-13-5-7-14(8-6-13)10-4-2-3-9(12-10)11(15)16;/h2-4H,5-8H2,1H3,(H,15,16);1H

InChI Key

SZNVEZUMIATHJG-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=CC=CC(=N2)C(=O)O.Cl.Cl

Canonical SMILES

CN1CCN(CC1)C2=CC=CC(=N2)C(=O)O.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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